molecular formula C24H49NO3 B043511 N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide CAS No. 171039-13-7

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide

Cat. No. B043511
M. Wt: 399.7 g/mol
InChI Key: VUMHYWBWYSPQMM-XZOQPEGZSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide often involves multistep reactions, employing strategies such as gold-catalyzed cycloadditions or Sn(IV)-promoted annulations for the efficient construction of the molecule. For example, Xiao et al. (2015) developed a concise and flexible synthesis of 2-aminopyrrole derivatives via gold-catalyzed formal [3+2] cycloaddition, highlighting the importance of catalysis in modern synthetic methods (Xiao et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide is often elucidated using X-ray crystallography and NMR spectroscopy. These techniques provide insights into the conformational dynamics and electronic properties of the molecules. Lenko et al. (2023) reviewed the synthesis, molecular structure, and electronic properties of 1,3-butadiynamides, shedding light on the unique helical twisted frontier molecular orbitals and their significance (Lenko et al., 2023).

Chemical Reactions and Properties

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide's reactivity is influenced by its functional groups and molecular structure. The presence of ynamides, for instance, introduces a polarized triple bond that significantly affects the compound's reactivity, allowing for diverse chemical transformations. The work by Cook and Wolf (2015) highlights the synthetic opportunities provided by ynamides, demonstrating their versatility in organic synthesis (Cook & Wolf, 2015).

Physical Properties Analysis

The physical properties of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and applications. Research on similar compounds provides valuable insights into how structural features affect physical properties.

Chemical Properties Analysis

The chemical properties of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide, including its acidity, basicity, and reactivity towards various reagents, are shaped by its functional groups. Studies on ynamides and related compounds offer a deeper understanding of how the electron-withdrawing groups attached to nitrogen modulate the electronic properties and reactivity, as discussed by Wang et al. (2014) in their review on ynamides in ring-forming transformations (Wang et al., 2014).

properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHYWBWYSPQMM-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585109
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide

CAS RN

171039-13-7
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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